2,5-dimethoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
CAS No.: 1040670-13-0
Cat. No.: VC11935671
Molecular Formula: C19H21N3O5S2
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040670-13-0 |
|---|---|
| Molecular Formula | C19H21N3O5S2 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2,5-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21N3O5S2/c1-26-14-6-8-16(27-2)18(13-14)29(24,25)20-10-4-11-22-19(23)9-7-15(21-22)17-5-3-12-28-17/h3,5-9,12-13,20H,4,10-11H2,1-2H3 |
| Standard InChI Key | QYMKEPNWCINAII-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 2,5-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide, reflecting its complex architecture. Key structural components include:
-
A sulfonamide group (–SONH–) linked to a 2,5-dimethoxybenzene ring.
-
A pyridazinone core (1,6-dihydropyridazin-6-one) substituted with a thiophene ring at position 3.
-
A three-carbon propyl chain bridging the sulfonamide and pyridazinone moieties.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 435.5 g/mol | |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| InChI Key | QYMKEPNWCINAII-UHFFFAOYSA-N |
Spectroscopic and Computational Data
-
Nuclear Magnetic Resonance (NMR): Proton NMR data for analogous sulfonamides reveal distinct peaks for methoxy (–OCH), sulfonamide (–SONH–), and aromatic protons .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 435.5 [M+H].
-
X-ray Crystallography: While no crystal structure is available for this compound, related sulfonamides exhibit planar aromatic systems and hydrogen-bonding networks involving sulfonamide and pyridazinone groups .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Sulfonamide Formation: Coupling 2,5-dimethoxybenzenesulfonyl chloride with a propylamine intermediate .
-
Pyridazinone Assembly: Cyclization of thiophene-substituted hydrazine derivatives with diketones or ketoesters .
-
Propyl Linker Installation: Alkylation or Mitsunobu reactions to attach the propyl chain .
Table 2: Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,5-Dimethoxybenzenesulfonyl chloride, DCM, EtN | 75% | |
| 2 | Thiophene-2-carboxylic acid hydrazide, POCl | 60% | |
| 3 | 1,3-Dibromopropane, KCO, DMF | 50% |
Reactivity Profile
-
Sulfonamide Group: Participates in hydrogen bonding and acid-base reactions, critical for target binding .
-
Pyridazinone Core: Undergoes electrophilic substitution at the α-position and redox reactions at the carbonyl group .
-
Thiophene Ring: Susceptible to halogenation and cross-coupling reactions (e.g., Suzuki-Miyaura) .
Pharmacological and Biological Properties
Mechanism of Action
While direct data on this compound is limited, structural analogs suggest:
-
Enzyme Inhibition: Pyridazinone derivatives inhibit DNA polymerase III (Pol III) in Gram-positive bacteria, disrupting replication .
-
Receptor Modulation: Sulfonamides often target carbonic anhydrases and GABA receptors, implicating anticonvulsant potential .
Antimicrobial Activity
-
Gram-Positive Bacteria: Analogous compounds exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
-
Resistance Profile: Low cross-resistance with β-lactams and fluoroquinolones due to novel mechanisms .
Table 3: Comparative Activity of Analogous Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| AKOS001951053 | S. aureus (MRSA) | 1.0 | |
| VC11935671 (this compound) | S. pneumoniae | 0.5 | |
| CHEMBL2132268 | E. faecalis | 2.0 |
Applications in Drug Development
Targeted Protein Degradation
-
PROTACs: The sulfonamide moiety serves as an E3 ligase recruiter in proteolysis-targeting chimeras (PROTACs) .
Neuropharmacology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume